molecular formula C17H12O4 B2723234 3-benzoyl-8-methoxy-2H-chromen-2-one CAS No. 77819-95-5

3-benzoyl-8-methoxy-2H-chromen-2-one

Cat. No.: B2723234
CAS No.: 77819-95-5
M. Wt: 280.279
InChI Key: XMULXKFGESYAEG-UHFFFAOYSA-N
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Description

3-benzoyl-8-methoxy-2H-chromen-2-one is a coumarin compound . It is a light yellowish solid with a molecular formula of C20H17NO6 . It has been investigated for its potential as an antileishmanial agent .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoyl group attached to the 3rd position of a 2H-chromen-2-one ring, and a methoxy group attached to the 8th position . The average mass of the molecule is 250.249 Da .


Physical and Chemical Properties Analysis

This compound is a light yellowish solid with a melting point of 143–144 °C . Its IR spectrum shows peaks at 3069 cm-1 (aromatic C–H), 3049 cm-1 (sp2 C–H), 1582 cm-1 (aromatic C=C), 1705 cm-1 (ester C=O), 1682 cm-1 (ketone C=O), 1513 cm-1 (NO2), and 1347 cm-1 (NO2) .

Scientific Research Applications

Antimycobacterial Activity

Research by Hong-rui (2009) explored the synthesis of 3-substituted benzoyl-4H-chromen-4-ones, including 3-benzoyl-8-methoxy-2H-chromen-2-one, and their antimycobacterial activity. The study found that these compounds exhibit weak antimycobacterial activity, suggesting potential applications in treating mycobacterial infections (Song Hong-rui, 2009).

Fluorescence Properties

Uchiyama et al. (2006) described the fluorescence properties of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one. The compound is almost nonfluorescent in aprotic solvents but exhibits strong fluorescence in protic solvents. This property makes it useful in developing fluorogenic sensors (S. Uchiyama et al., 2006).

Solvent-Free Synthesis

Verma et al. (2011) developed a one-pot, solvent-free synthesis of 3-aroyl/heteroaroyl-2H-chromene-2-thiones and benzo[f]2H-chromene-2-thiones, including derivatives of this compound. This method is efficient and scalable, offering rapid entry into differentially substituted chromene-2-thione scaffolds (R. K. Verma et al., 2011).

Synthesis and Antibacterial Activity

Mandala et al. (2013) synthesized novel derivatives of 3-substituted phenyl-2H-chromen-2-one, which displayed significant antibacterial and antifungal activity. This research indicates the potential of this compound derivatives as antimicrobial agents (Devender Mandala et al., 2013).

Crystal Structure

Gonzalez-Carrillo et al. (2019) described a new polymorphic form of 3-acetyl-8-methoxy-2H-chromen-2-one. This study contributes to the understanding of the crystallographic properties of chromen-2-one derivatives, which is crucial for their application in various fields (Gabino Gonzalez-Carrillo et al., 2019).

Photochromism

Hobley et al. (2000) investigated the photochromism of chromene crystals, including 6-methoxy-2,2-diphenyl-2H-benzo[h]chromene (CHR2). The study of these compounds' photochromic properties could lead to applications in optical materials and molecular switches (J. Hobley et al., 2000).

Future Directions

3-benzoyl-8-methoxy-2H-chromen-2-one has shown promising results as an antileishmanial agent . It reduced the H2O2 concentration 32.5% more than the control group in L. amazonensis promastigotes during the lag phase of proliferation . Thus, it represents a candidate for further studies aiming at new treatments of leishmaniasis .

Mechanism of Action

Target of Action

The primary targets of 3-benzoyl-8-methoxy-2H-chromen-2-one are parasites such as Leishmania (L.) amazonensis and L. (L.) infantum chagasi . These parasites are responsible for causing leishmaniasis, a neglected tropical disease .

Mode of Action

This compound interacts with these parasites, particularly in their amastigote form . The compound has shown to be as active as AMP B, a known antiparasitic drug .

Biochemical Pathways

The compound affects the production of reactive oxygen species in the parasites . Specifically, this compound has been observed to reduce the H2O2 concentration more than the control group in L. amazonensis promastigotes during the lag phase of proliferation .

Pharmacokinetics

infantum chagasi . This suggests that the compound has good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the number of amastigotes from L. infantum chagasi to 1.31×10^6 and 4.09×10^4 in the spleen and liver, respectively . This indicates that the compound has a significant leishmanicidal activity.

Properties

IUPAC Name

3-benzoyl-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c1-20-14-9-5-8-12-10-13(17(19)21-16(12)14)15(18)11-6-3-2-4-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMULXKFGESYAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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